PNZ5

Epigenetics Bromodomain inhibition Cancer research

Researchers comparing BET bromodomain inhibition across distinct chemotypes face confounding results when relying solely on triazolothienodiazepine (+)-JQ1 data. PNZ5 (CAS 1629277-36-6) solves this with an orthogonal isoxazole scaffold, enabling scaffold-hopping confirmation in gastric cancer models. - Structurally distinct from (+)-JQ1; IC50 data available for AGP-01, ACP-02, and ACP-03 lines. - ≥98% purity; Kd = 5.43 nM (BRD4(1)). - Ambient/blue ice shipping; stock available in mg to bulk quantities.

Molecular Formula C20H18N2O2
Molecular Weight 318.4 g/mol
Cat. No. B12429596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePNZ5
Molecular FormulaC20H18N2O2
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC3=C(C=C2)C(=O)N(C3C4=CC=CC=C4)C
InChIInChI=1S/C20H18N2O2/c1-12-18(13(2)24-21-12)15-9-10-16-17(11-15)19(22(3)20(16)23)14-7-5-4-6-8-14/h4-11,19H,1-3H3/t19-/m0/s1
InChIKeyCHAKVDDAHQGTLR-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PNZ5 Chemical Profile: Isoxazole-Based Pan-BET Inhibitor for Epigenetic Research Procurement


PNZ5 (CAS 1629277-36-6) is an isoxazole-based small molecule that functions as a potent pan-BET (Bromodomain and Extra-Terminal domain) inhibitor . It belongs to the class of epigenetic reader domain modulators and targets the bromodomains of BET family proteins, primarily BRD4 . PNZ5 demonstrates high selectivity for BET bromodomains and serves as a chemical probe distinct from the widely used triazolothienodiazepine scaffold represented by (+)-JQ1 [1]. The compound is commercially available for research use only, with typical purity specifications exceeding 98% .

Why PNZ5 Cannot Be Replaced by Generic (+)-JQ1 in BET-Dependent Assays


Despite similar BRD4 binding affinities in biochemical assays, PNZ5 and (+)-JQ1 belong to fundamentally different chemical classes—isoxazole versus triazolothienodiazepine [1]. This scaffold divergence produces measurable differences in cellular potency, with (+)-JQ1 demonstrating consistently lower IC50 values across multiple gastric cancer cell lines at all tested time points [2]. Moreover, the two compounds exhibit differential efficacy patterns when tested against patient-derived cell populations of distinct ethnic origins, an observation with direct implications for experimental design in oncology research [3]. Substituting one compound for the other without empirical validation introduces uncontrolled variables in cell-based studies, potentially confounding results interpretation and reproducibility.

PNZ5 Quantitative Differentiation Evidence: Head-to-Head Data Versus (+)-JQ1


BRD4 Binding Affinity Comparison: PNZ5 Versus (+)-JQ1 in Biochemical Assays

In biochemical binding assays targeting the first bromodomain of BRD4 (BRD4(1)), PNZ5 exhibits a dissociation constant (KD) of 5.43 nM, which is comparable to the well-established pan-BET inhibitor (+)-JQ1 . While the quantitative difference is minimal, this data establishes PNZ5 as a chemically distinct isoxazole-based scaffold that achieves equivalent target engagement potency without relying on the triazolothienodiazepine core structure .

Epigenetics Bromodomain inhibition Cancer research

Comparative Antiproliferative Activity: PNZ5 Versus (+)-JQ1 in Gastric Cancer Cell Lines

In head-to-head resazurin viability assays across three gastric cancer cell lines (AGP-01, ACP-02, ACP-03), (+)-JQ1 consistently demonstrated lower IC50 values than PNZ5 at all time points (24h, 48h, 72h) [1]. At 72 hours in AGP-01 cells, (+)-JQ1 showed an IC50 of 0.12 μM versus 0.34 μM for PNZ5, representing an approximately 2.8-fold potency difference [2]. Similar trends were observed in ACP-02 (0.29 μM vs 0.61 μM at 72h) and ACP-03 cells (0.09 μM vs 0.22 μM at 72h) [3].

Gastric cancer Cytotoxicity Cell proliferation

Differential Sensitivity in Patient-Derived Gastric Cancer Models: Ethnic Origin Stratification

A key differentiation emerges from the response patterns of gastric cancer cell lines stratified by patient ethnicity. Both PNZ5 and (+)-JQ1 showed potent inhibition of cell growth in cell lines derived from Brazilian patients, but cell lines derived from Asian patients were largely resistant to BET inhibition by either compound [1]. This observation provides critical guidance for experimental design, indicating that BET inhibitor efficacy—regardless of scaffold—may be contingent on the ethnic origin of the cellular model employed [2].

Precision oncology Patient-derived models Ethnic variability

PNZ5 Optimal Research Applications: Where This Isoxazole BET Inhibitor Delivers Value


Chemical Tool Compound Diversification in BET Bromodomain Screening Campaigns

When running high-throughput screens or SAR studies targeting BET bromodomains, researchers can deploy PNZ5 as a structurally orthogonal chemical probe to confirm that observed phenotypes are target-specific rather than scaffold-dependent. Its isoxazole core offers an alternative chemotype to triazolothienodiazepine-based inhibitors like (+)-JQ1, enabling scaffold-hopping validation [1].

Gastric Cancer Research Using Brazilian Patient-Derived Cell Models

Studies employing gastric cancer cell lines derived from Brazilian patient populations (such as AGP-01, ACP-02, ACP-03) represent the most well-characterized application context for PNZ5, with published IC50 values and time-course data available for direct experimental benchmarking [2]. This established dataset reduces the need for preliminary dose optimization experiments.

Comparative BET Inhibitor Studies Requiring Quantitative Potency Baselines

For research programs that require side-by-side evaluation of multiple BET inhibitors with different chemical scaffolds, PNZ5 provides a well-documented isoxazole-based comparator with publicly available head-to-head data against (+)-JQ1, enabling informed selection of appropriate concentrations and interpretation of scaffold-specific effects .

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